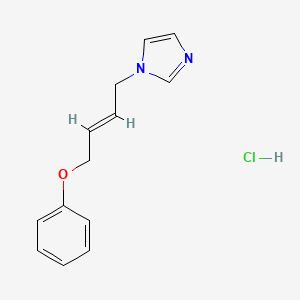
isopropyl 2,3,5,6-tetrafluoro-4-(4-morpholinyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl 2,3,5,6-tetrafluoro-4-(4-morpholinyl)benzoate, also known as Morclofone, is a chemical compound that has been of great interest to scientists due to its potential applications in scientific research. This compound is a morpholine-based derivative of benzophenone and has been synthesized using various methods. In
Mécanisme D'action
The mechanism of action of isopropyl 2,3,5,6-tetrafluoro-4-(4-morpholinyl)benzoate is not fully understood. However, it is believed to act as a competitive inhibitor of GPCRs. It binds to the receptor site and prevents the binding of the natural ligand, thus inhibiting the receptor's activity.
Biochemical and Physiological Effects
isopropyl 2,3,5,6-tetrafluoro-4-(4-morpholinyl)benzoate has been shown to have minimal toxicity in vitro and in vivo. It has been used in various cell lines and animal models without causing significant adverse effects. However, further studies are needed to determine its long-term effects on biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
Isopropyl 2,3,5,6-tetrafluoro-4-(4-morpholinyl)benzoate has several advantages for use in lab experiments. It is stable and has a long shelf life, making it a useful tool for long-term studies. It is also highly soluble in organic solvents, allowing for easy preparation of solutions for experiments. However, isopropyl 2,3,5,6-tetrafluoro-4-(4-morpholinyl)benzoate has limitations in terms of its selectivity and specificity for GPCRs. Further studies are needed to determine its efficacy in different biological systems.
Orientations Futures
There are several future directions for research related to isopropyl 2,3,5,6-tetrafluoro-4-(4-morpholinyl)benzoate. One area of interest is the development of more selective and specific ligands for GPCRs. Another area of interest is the use of isopropyl 2,3,5,6-tetrafluoro-4-(4-morpholinyl)benzoate in the study of complex biological systems, such as the brain. Additionally, the potential use of isopropyl 2,3,5,6-tetrafluoro-4-(4-morpholinyl)benzoate in drug discovery and development is an area of interest for future research.
Conclusion
In conclusion, isopropyl 2,3,5,6-tetrafluoro-4-(4-morpholinyl)benzoate is a useful tool for scientific research, with potential applications in imaging studies, GPCR ligand studies, and drug discovery. Its synthesis method has been optimized to produce high yields and purity. Further studies are needed to fully understand its mechanism of action and long-term effects on biological systems. The future directions for research related to isopropyl 2,3,5,6-tetrafluoro-4-(4-morpholinyl)benzoate are promising, and it is likely that it will continue to be a valuable tool in scientific research.
Méthodes De Synthèse
The synthesis of isopropyl 2,3,5,6-tetrafluoro-4-(4-morpholinyl)benzoate involves the reaction of 4-(4-morpholinyl)benzophenone with isopropyl 2,3,5,6-tetrafluorobenzoate in the presence of a base. This reaction leads to the formation of isopropyl 2,3,5,6-tetrafluoro-4-(4-morpholinyl)benzoate as a white solid with a high yield. The synthesis method has been optimized to produce isopropyl 2,3,5,6-tetrafluoro-4-(4-morpholinyl)benzoate with high purity and yield.
Applications De Recherche Scientifique
Isopropyl 2,3,5,6-tetrafluoro-4-(4-morpholinyl)benzoate has been used in various scientific research applications, including as a fluorescent probe for imaging studies. It has been shown to be a useful tool in the study of biological processes such as protein-protein interactions and enzyme activity. isopropyl 2,3,5,6-tetrafluoro-4-(4-morpholinyl)benzoate has also been used as a ligand for the study of G protein-coupled receptors (GPCRs) and as a tool for drug discovery.
Propriétés
IUPAC Name |
propan-2-yl 2,3,5,6-tetrafluoro-4-morpholin-4-ylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F4NO3/c1-7(2)22-14(20)8-9(15)11(17)13(12(18)10(8)16)19-3-5-21-6-4-19/h7H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMDHYRKUFXRKIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=C(C(=C(C(=C1F)F)N2CCOCC2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F4NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

hydrazone](/img/structure/B6110943.png)
![N-allyl-3-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxamide](/img/structure/B6110956.png)

![6-ethyl-2-(3-{[2-(2-pyridinyl)-1-pyrrolidinyl]methyl}phenyl)-4(3H)-pyrimidinone](/img/structure/B6110971.png)
![methyl 2-({[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6110984.png)
![N-[(1-cyclopentyl-5-oxo-3-pyrrolidinyl)methyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B6110992.png)
![1-(cyclohexylmethyl)-3-{[(cyclopropylmethyl)amino]methyl}-3-hydroxy-2-piperidinone](/img/structure/B6110995.png)

![1-(4-{3-[4-(3-chloro-2-methylphenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one](/img/structure/B6111015.png)
![2-[1-(3-furylmethyl)-3-oxo-2-piperazinyl]-N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]acetamide](/img/structure/B6111018.png)
![4-(4-methoxyphenyl)-3-methyl-1-[6-(1-pyrrolidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6111025.png)
![4-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}carbonyl)-N,N-dimethyl-1-piperidinecarboxamide](/img/structure/B6111034.png)

![5-(1,3-benzodioxol-5-yl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B6111056.png)